![molecular formula C13H25Cl2NO3 B12714878 [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride CAS No. 93804-78-5](/img/structure/B12714878.png)
[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride is a cationic compound with the molecular formula C13H25Cl2NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride involves the reaction of diethylamine with 3-chloro-2-hydroxypropyl chloride and 2-[(2-methyl-1-oxoallyl)oxy]ethyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with the temperature maintained below 30°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the compound is produced using a semi-continuous emulsion polymerization process. This method involves combining the functional cationic monomer with conventional monomers like methyl methacrylate and butyl acrylate. The resulting latex exhibits cationic properties and improved stability, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Addition Reactions: The double bond in the 2-[(2-methyl-1-oxoallyl)oxy]ethyl group allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution reactions and hydrogen chloride for addition reactions. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include substituted derivatives and addition products, which can be further utilized in various applications .
Scientific Research Applications
[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride has a wide range of scientific research applications:
Chemistry: Used as a cation-generating agent for cellulose cationization and in the synthesis of cationic polyacrylate latex.
Biology: Employed in the resolution of enantiomers and the synthesis of cationic glycogen.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of coatings, adhesives, and textiles due to its cationic properties.
Mechanism of Action
The mechanism of action of [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride involves its interaction with negatively charged surfaces and molecules. The cationic nature of the compound allows it to bind to anionic sites, leading to various effects such as antimicrobial activity and enhanced adhesion properties . The molecular targets include cell membranes and other negatively charged biomolecules .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Another cationic compound used for similar applications.
(3-Chloro-2-hydroxypropyl)dimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride: A closely related compound with slight variations in its structure.
Uniqueness
The uniqueness of [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride lies in its specific combination of functional groups, which confer distinct cationic properties and reactivity. This makes it particularly suitable for applications requiring strong cationic interactions and stability.
Properties
CAS No. |
93804-78-5 |
|---|---|
Molecular Formula |
C13H25Cl2NO3 |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
(3-chloro-2-hydroxypropyl)-diethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H25ClNO3.ClH/c1-5-15(6-2,10-12(16)9-14)7-8-18-13(17)11(3)4;/h12,16H,3,5-10H2,1-2,4H3;1H/q+1;/p-1 |
InChI Key |
UBFIULPXXGFOHV-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CCOC(=O)C(=C)C)CC(CCl)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


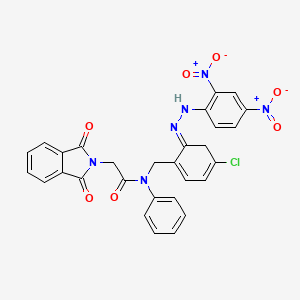
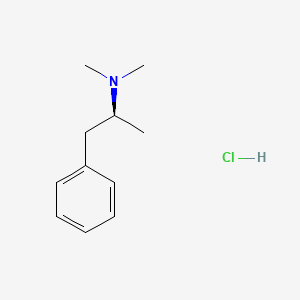

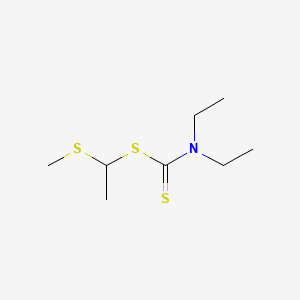
![4-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine;phosphoric acid](/img/structure/B12714815.png)
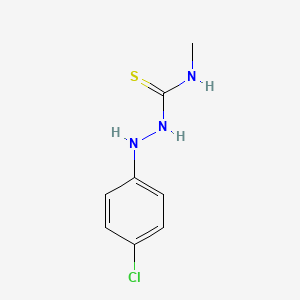
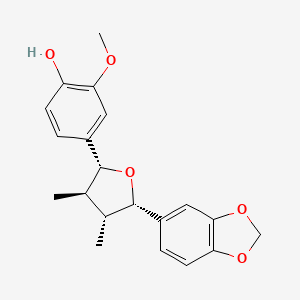
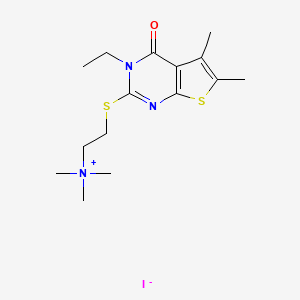

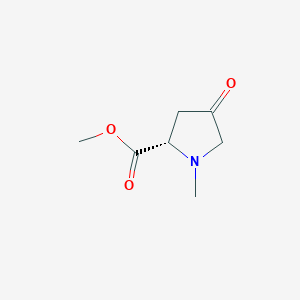
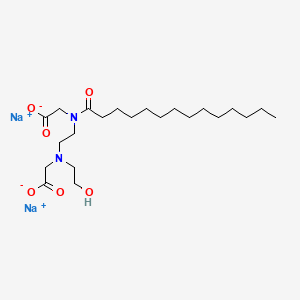
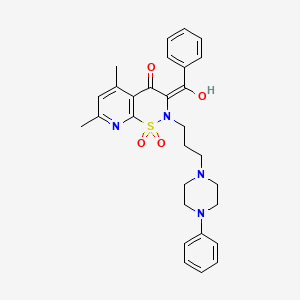
![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one](/img/structure/B12714864.png)

